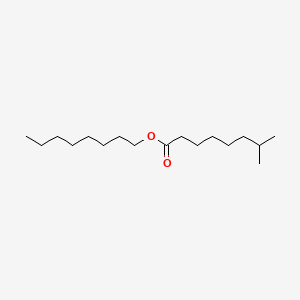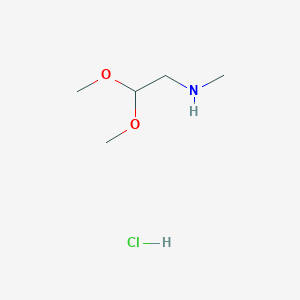
2,2-Dimethoxyethyl(methyl)ammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethoxyethyl(methyl)ammonium chloride is a chemical compound with the molecular formula C5H14ClNO2 and a molecular weight of 155.623 g/mol . It is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyethyl(methyl)ammonium chloride typically involves the reaction of aminoacetaldehyde dimethyl acetal with methylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction mixture is usually subjected to purification steps to obtain the final product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethoxyethyl(methyl)ammonium chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted ammonium compounds .
Aplicaciones Científicas De Investigación
2,2-Dimethoxyethyl(methyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is used in biochemical studies to investigate the effects of ammonium ions on biological systems.
Industry: The compound is used in the production of various industrial chemicals and as a catalyst in certain reactions
Mecanismo De Acción
The mechanism of action of 2,2-Dimethoxyethyl(methyl)ammonium chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The specific pathways involved depend on the context of its use, such as in biochemical assays or pharmaceutical applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethoxyethylamine
- 2,2-Dimethoxyethyl(methyl)amine
- 2,2-Dimethoxyethyl(trimethyl)ammonium chloride
Uniqueness
2,2-Dimethoxyethyl(methyl)ammonium chloride is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of functional groups that make it suitable for specific applications in synthesis and research .
Propiedades
Número CAS |
56766-80-4 |
|---|---|
Fórmula molecular |
C5H13NO2.ClH C5H14ClNO2 |
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
2,2-dimethoxy-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6-4-5(7-2)8-3;/h5-6H,4H2,1-3H3;1H |
Clave InChI |
VRFVCWXHJCQSHZ-UHFFFAOYSA-N |
SMILES canónico |
CNCC(OC)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



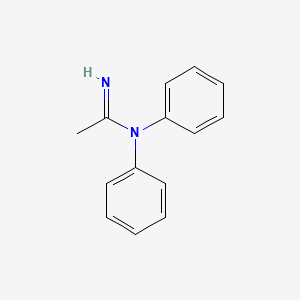
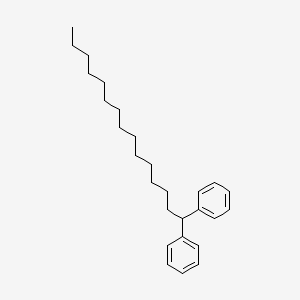
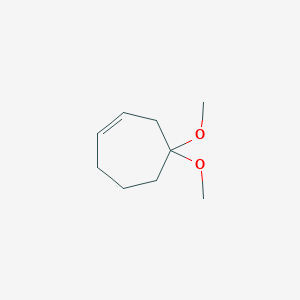

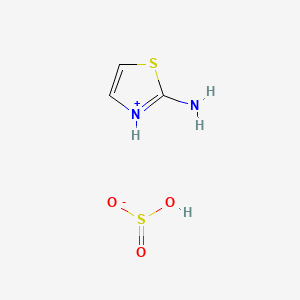


![4-Methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-4-ium iodide](/img/structure/B12647574.png)

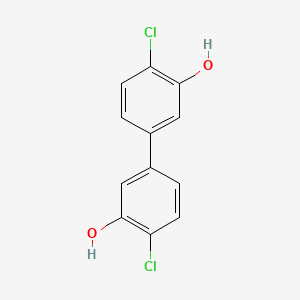

![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
